

Application Notes and Protocols for Statistical Analysis of Risuteganib Microperimetry Data

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Compound of Interest

Compound Name: *Risuteganib*

Cat. No.: *B610494*

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These application notes provide a detailed framework for the statistical analysis of microperimetry data from clinical trials investigating the efficacy of **Risuteganib** for retinal diseases, such as non-exudative (dry) age-related macular degeneration (AMD). The protocols outlined below are based on established methodologies in ophthalmic research and findings from clinical studies of **Risuteganib**.

Introduction to Risuteganib and Microperimetry

Risuteganib (Luminate®, Allegro Ophthalmics, LLC) is an investigational synthetic oligopeptide that functions as an anti-integrin agent. Its mechanism of action is twofold: it inhibits multiple integrin heterodimers ($\alpha V\beta 3$, $\alpha V\beta 5$, $\alpha 5\beta 1$, and $\alpha M\beta 2$) involved in angiogenesis and inflammation, and it supports mitochondrial function under cellular stress.^{[1][2][3]} By targeting these pathways, **Risuteganib** aims to reduce inflammation, protect retinal pigment epithelium (RPE) cells from oxidative stress, and ultimately improve or stabilize vision in patients with dry AMD.^{[2][3][4][5][6]}

Microperimetry is a functional test that measures retinal sensitivity at specific locations across the macula. Unlike standard perimetry, it simultaneously acquires a fundus image, allowing for precise correlation of function with retinal structure. In clinical trials for dry AMD, microperimetry serves as a critical endpoint to assess changes in macular function that may not be captured by visual acuity measurements alone. Improvements in retinal sensitivity, as measured by

microperimetry, were noted as a secondary outcome in the Phase 2a clinical trial of **Risuteganib** for intermediate dry AMD.

Experimental Protocols

Microperimetry Data Acquisition

A standardized protocol for microperimetry data acquisition is crucial for the integrity of multi-center clinical trials. The following protocol is based on common practices using the Macular Integrity Assessment (MAIA) microperimeter (CenterVue).

Patient Preparation and Testing Conditions:

- **Dark Adaptation:** Patients should be dark-adapted for a minimum of 10 minutes in a dimly lit room (<1 lux) prior to testing.
- **Pupil Dilation:** While the MAIA microperimeter can be used without mydriasis, pupil dilation (diameter $\geq 4\text{mm}$) is recommended to ensure consistent light entry and minimize artifacts.
- **Fixation Target:** A red, 1° circular fixation target is typically used.
- **Testing Strategy:** A 4-2 staircase thresholding strategy is employed to determine retinal sensitivity at each test point.
- **Stimulus Parameters:** A Goldmann size III white stimulus with a duration of 200 ms is presented against a mesopic background (1.27 cd/m^2). The dynamic range of the stimulus intensity is 0-36 dB.
- **Test Grid:** A 10-2 grid pattern, consisting of 68 test points covering the central 20 degrees of the macula, is recommended for comprehensive assessment.

Quality Control:

- **Fixation Stability:** Fixation stability should be monitored and recorded. Data from tests with poor fixation may need to be excluded from the primary analysis.
- **False Positives:** The rate of false-positive responses should be kept below 20%.

Data Presentation

Quantitative microperimetry data should be summarized in clear, structured tables to facilitate comparison between treatment and control groups at baseline and subsequent follow-up visits.

Parameter	Risuteganib Group (n=X)	Sham/Control Group (n=Y)	p-value
Baseline Characteristics			
Mean Age (years \pm SD)			
Mean Best-Corrected Visual Acuity (BCVA) (ETDRS letters \pm SD)			
Mean Retinal Sensitivity (dB \pm SD)			
Mean Number of Scotomatous Points (≤ 19 dB) (\pm SD)			
Change from Baseline to Week 28			
Mean Change in Retinal Sensitivity (dB \pm SD)			
Mean Change in Number of Scotomatous Points (≤ 19 dB) (\pm SD)			
Proportion of Responders (≥ 2 dB improvement in mean sensitivity) (%)			

Note: This is a template table. The actual parameters and time points should be adapted based on the specific clinical trial protocol.

Statistical Analysis Methods

The longitudinal nature of microperimetry data in a clinical trial necessitates the use of statistical models that can account for the correlation of measurements within the same subject over time.

Primary Analysis: Mixed-Effects Models

A linear mixed-effects model is the recommended primary statistical method for analyzing changes in retinal sensitivity. This approach has several advantages:

- It appropriately handles repeated measures on the same individuals.
- It can account for both fixed effects (e.g., treatment group, time) and random effects (e.g., individual patient variability).
- It is robust to missing data, which is common in longitudinal studies.

Model Specification:

The change in mean retinal sensitivity from baseline can be modeled as follows:

$$\text{Mean_Sensitivity_Change} \sim \text{Treatment_Group} * \text{Time} + \text{Baseline_Sensitivity} + \text{Age} + (1 | \text{Patient_ID})$$

- **Mean_Sensitivity_Change**: The dependent variable, representing the change in mean retinal sensitivity from baseline.
- **Treatment_Group**: A fixed effect for the treatment arm (**Risuteganib** vs. Sham).
- **Time**: A fixed effect representing the visit number or time from baseline.
- **Treatment_Group * Time**: An interaction term to assess if the treatment effect varies over time.

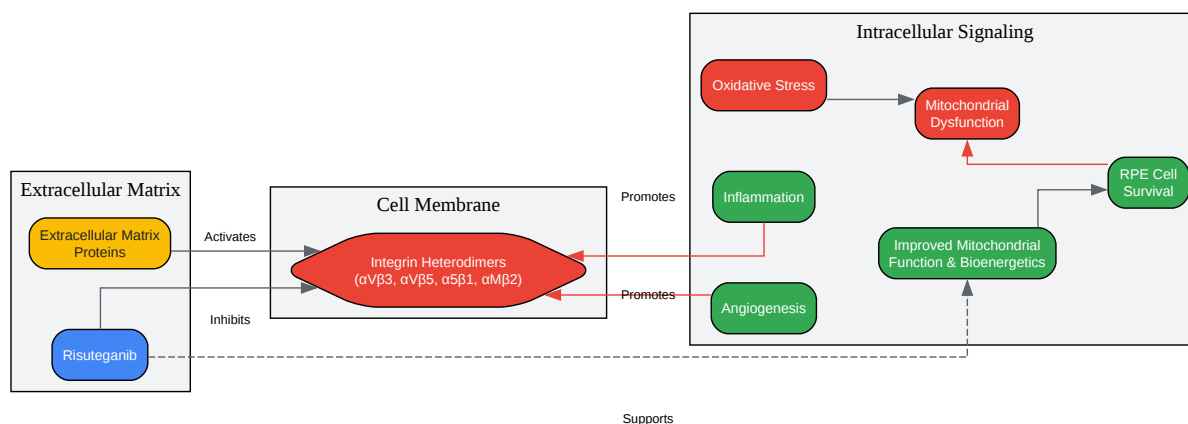
- Baseline_Sensitivity: Covariate to adjust for baseline differences.
- Age: A potential covariate that can influence retinal sensitivity.
- (1 | Patient_ID): A random intercept for each patient to account for individual variability.

Secondary and Exploratory Analyses

- Pointwise Analysis: To identify localized treatment effects, changes in retinal sensitivity at each of the 68 individual test points can be analyzed. This can be done using a similar mixed-effects model, with an additional term for the specific test point location.
- Cluster Analysis: Test points can be grouped into clusters (e.g., foveal, parafoveal, perifoveal) to assess treatment effects in different macular regions.
- Responder Analysis: The proportion of patients in each group who meet a predefined criterion for a clinically meaningful improvement (e.g., a gain of ≥ 2 dB in mean retinal sensitivity) can be compared using a chi-square test or logistic regression.
- Correlation with Structural Changes: The relationship between changes in retinal sensitivity and structural changes measured by optical coherence tomography (OCT), such as the integrity of the ellipsoid zone, can be explored using correlation analyses.

Visualizations

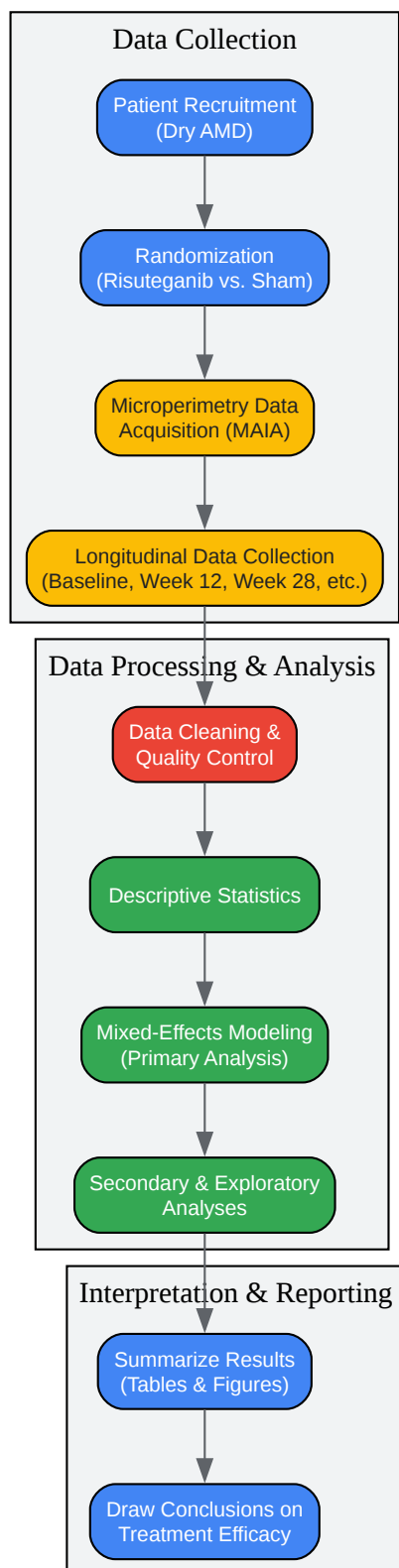
Risuteganib Signaling Pathway



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Caption: **Risuteganib**'s dual mechanism of action.

Experimental Workflow for Microperimetry Data Analysis



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Caption: Workflow for microperimetry data analysis.

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